molecular formula C13H11NO3 B2474480 4-((5-Methylpyridin-2-yl)oxy)benzoic acid CAS No. 1282417-15-5

4-((5-Methylpyridin-2-yl)oxy)benzoic acid

Cat. No. B2474480
CAS RN: 1282417-15-5
M. Wt: 229.235
InChI Key: UGLLTAOCFRWVDZ-UHFFFAOYSA-N
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Description

“4-((5-Methylpyridin-2-yl)oxy)benzoic acid” is a chemical compound with the CAS Number: 1282417-15-5 . It has a molecular weight of 229.24 and its IUPAC name is 4-[(5-methyl-2-pyridinyl)oxy]benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-((5-Methylpyridin-2-yl)oxy)benzoic acid” is 1S/C13H11NO3/c1-9-2-7-12(14-8-9)17-11-5-3-10(4-6-11)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “4-((5-Methylpyridin-2-yl)oxy)benzoic acid” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Coordination Polymers and Porosity

  • Tuning the packing, interpenetration, and porosity of networks: The compound has been used in the synthesis of coordination polymers with metals like Zn(II), Cd(II), and Cu(II), leading to structures with different packing and porosity. These structures show potential in gas adsorption and catalysis (Tian et al., 2020).

Synthetic Chemistry

  • Suzuki–Miyaura coupling reactions: It has been involved in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds, a key step in organic synthesis (McMillan et al., 2007).

Anti-Cancer Research

  • Synthesis of anti-proliferative agents: Derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents. These studies include assessments of cytotoxicity and mechanism of cell death, offering insights into new cancer treatments (Soni et al., 2015).

Corrosion Inhibition

  • Development of corrosion inhibitors: The compound has been explored as a part of benzimidazole derivatives for their effectiveness in inhibiting steel corrosion, which has applications in material science and engineering (Rbaa et al., 2020).

Pharmaceutical Applications

  • Development of FLAP inhibitors: It's been a part of the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, which have potential therapeutic applications in diseases like asthma (Stock et al., 2011).

Materials Science

  • Synthesis and structural investigation of coordination polymers: The compound has been used in the synthesis of coordination polymers with different metallic ions, contributing to the understanding of molecular structures in materials science (Tzimopoulos et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(5-methylpyridin-2-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-2-7-12(14-8-9)17-11-5-3-10(4-6-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLLTAOCFRWVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylpyridin-2-yl)oxy]benzoic acid

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